molecular formula C15H15N3O2 B11063479 Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-

Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-

Cat. No.: B11063479
M. Wt: 269.30 g/mol
InChI Key: AYQJRPBZQCUWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves the reaction of benzimidazole derivatives with cyclohexanedione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: A benzimidazole derivative used as an anthelmintic.

    Albendazole: Another anthelmintic benzimidazole derivative.

    Thiabendazole: Used as an antifungal and anthelmintic agent.

Uniqueness

2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is unique due to its specific structure, which combines the benzimidazole moiety with a cyclohexanedione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethyliminomethyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C15H15N3O2/c19-13-6-3-7-14(20)10(13)8-16-9-15-17-11-4-1-2-5-12(11)18-15/h1-2,4-5,8,19H,3,6-7,9H2,(H,17,18)

InChI Key

AYQJRPBZQCUWCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C=NCC2=NC3=CC=CC=C3N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.